3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYIWHHHKJQXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions are crucial as they can modulate signaling pathways involved in cell growth and survival. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in treating diseases characterized by uncontrolled cell proliferation, such as cancer.
Cellular Effects
The effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PI3K can lead to alterations in the PI3K/AKT signaling pathway, which is pivotal in regulating cell growth, proliferation, and survival. Additionally, its impact on protein tyrosine kinases can affect various downstream signaling cascades, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as PI3K and protein tyrosine kinases, thereby blocking their activity. This inhibition can lead to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air. Additionally, long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, its impact on metabolic flux and metabolite levels can influence cellular energy homeostasis and overall metabolic function.
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biological effects.
Biological Activity
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C9H10N4O2
- Molecular Weight : 206.2 g/mol
- IUPAC Name : 3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
The compound interacts with various enzymes and proteins, significantly influencing their activity. Notably, it has been identified as an inhibitor of:
- Phosphatidylinositol 3-kinase (PI3K) : This enzyme is crucial in regulating cell growth and survival pathways.
- Protein Tyrosine Kinases : These kinases are vital in various signaling pathways involved in cell proliferation and differentiation.
Cellular Effects
Research indicates that 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione affects several cellular processes:
- Cell Signaling : It modulates critical signaling pathways such as the PI3K/AKT pathway.
- Gene Expression : The compound influences gene expression patterns associated with cell survival and apoptosis.
- Metabolic Processes : It alters cellular metabolism by affecting key metabolic enzymes and pathways.
Molecular Mechanisms
At the molecular level, the compound functions through specific binding interactions with biomolecules. Its inhibitory action on enzymes like PI3K leads to significant downstream effects on cell proliferation and survival. For instance, studies have shown that it can inhibit tumor growth in various cancer models without causing substantial toxicity at lower doses .
In Vitro Studies
A study evaluating the antitumor activity of pyrido[2,3-d]pyrimidines demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines such as NCI-H1975 and A549. The IC50 values for certain derivatives were reported as low as 13 nM for kinase inhibition .
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition
Another research focused on the synthesis of pyrido[2,3-d]pyrimidine derivatives for eEF-2K inhibition. Compound 6 was found to have an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. This suggests a potential role for these compounds in cancer therapy through modulation of protein synthesis pathways .
Dosage Effects in Animal Models
In animal models, varying dosages of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrated its ability to inhibit tumor growth effectively. Lower doses were particularly effective with minimal toxicity observed, indicating a favorable therapeutic index for further development .
Stability and Temporal Effects
The compound's stability under laboratory conditions has been noted; however, prolonged exposure to light and air may decrease its biological activity. This factor is crucial for storage and handling in research settings.
Scientific Research Applications
Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K)
One of the most notable applications of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is its role as an inhibitor of eEF-2K. This kinase is implicated in the regulation of protein synthesis and has been associated with various cancers, including breast cancer. Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds, including this specific compound, exhibit significant inhibitory activity against eEF-2K.
- Case Study : A study synthesized a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives and evaluated their inhibitory activity against eEF-2K. The compound 6 (A-484954) demonstrated an IC50 value of 420 nM, indicating strong inhibition of eEF-2K activity in MDA-MB-231 breast cancer cells. This suggests potential for developing more selective and potent inhibitors based on this scaffold .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at specific positions on the pyrido[2,3-d]pyrimidine ring can enhance biological activity. For instance:
- The presence of an ethyl group at R1 and a CONH₂ group at R2 were found to be optimal for activity.
- The binding interactions within the catalytic domain of eEF-2K were elucidated through molecular docking studies .
Potential Therapeutic Implications
The ability of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to inhibit eEF-2K suggests its potential use in cancer therapy. Given the role of eEF-2K in promoting tumor growth and survival under stress conditions, targeting this kinase could provide a novel therapeutic strategy.
Research Findings
- In vitro Studies : Compounds derived from pyrido[2,3-d]pyrimidine have shown promising results in reducing cell viability in cancer models by inhibiting protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
Structural and Electronic Comparisons
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives vary widely based on substituents at positions 1, 3, 5, 6, and 5. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 2-aminoethyl group in the target compound likely increases electron density at the 3-position, contrasting with electron-withdrawing groups (e.g., trifluorophenyl in 2o) that enhance herbicidal activity via stronger target binding .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) reduce conformational flexibility but improve selectivity in enzyme inhibition .
- Hydrogen Bonding: Aminoethyl and hydroxybenzoyl groups facilitate interactions with biological targets, such as Agr98 and Thr176 in NtPPO .
Herbicidal Activity
- Compound 2o : Exhibits potent herbicidal activity (IC₅₀ = 0.28 μM against Amaranthus retroflexus), attributed to π-π stacking and hydrogen bonding with Nicotiana tabacum PPO . Its LUMO energy (-1.89 eV) correlates with electron-deficient regions for target interaction .
- Hydroxybenzoyl Derivatives (6a–d) : Moderate herbicidal activity due to electron-withdrawing substituents, which stabilize charge transfer during target binding .
Anticancer Activity
- RAF-MEK-ERK Pathway Blockers : Pyridopyrimidine derivatives with 1-methyl and 3-ethyl groups show IC₅₀ values < 10 μM in MCF-7 and A549 cells, inhibiting kinase signaling via ATP-binding pocket interactions .
- 5-Amino Derivatives: The amino group enhances cytotoxicity by forming salt bridges with Asp and Glu residues in kinases .
Enzyme Inhibition
- eEF-2K Inhibitors : Derivatives like compound 6 (IC₅₀ = 0.12 μM) feature carboxamide groups at position 7, critical for binding to eukaryotic elongation factor-2 kinase .
Physicochemical and Computational Comparisons
- HOMO-LUMO Gaps :
- Molecular Docking: Compound 2o binds to NtPPO via two π-π interactions (5.9–6.0 Å) and four hydrogen bonds (2.3–4.3 Å) . Aminoethyl-substituted analogs may exhibit stronger hydrogen bonding than methyl/ethyl derivatives due to the primary amine.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4-dione typically involves:
- Starting from substituted uracil or pyrimidine derivatives.
- Construction of the fused pyrido[2,3-d]pyrimidine ring system via cyclization reactions.
- Introduction of the 2-aminoethyl side chain through alkylation or reductive amination.
- Functional group transformations to achieve the desired substitution pattern.
Preparation from 6-Amino-1,3-disubstituted Uracils
A prominent method involves the use of 6-amino-1,3-disubstituted uracils as precursors. The key steps include:
Alkylation of uracil derivatives: Commercially available uracil derivatives are alkylated at nitrogen atoms using alkyl iodides (such as ethyl iodide or n-propyl iodide) in aqueous NaOH to yield 1,3-disubstituted-6-aminouracils in moderate yields (40–53%).
Ring closure to form the pyrido ring: Treatment of these uracils with the Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) introduces a formyl group at the 5-position, which upon reaction with cyanoacetamide in ethanol and triethylamine, cyclizes to form the pyrido[2,3-d]pyrimidine-2,4-dione core.
Introduction of the 2-aminoethyl substituent: The 3-position substitution with a 2-aminoethyl group can be achieved by subsequent alkylation or reductive amination steps. For example, direct methylation or benzylation of the amino groups on the pyrido ring has been reported using bases like potassium tert-butoxide or sodium hydride, followed by alkyl halides.
Reductive Amination and Functionalization
Reductive amination is a key step for introducing aminoalkyl substituents:
Starting from 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine, reductive condensation with amines (e.g., 3,4,5-trimethoxyaniline) in the presence of Raney Nickel catalyst in acetic acid leads to intermediates that can be further methylated or alkylated.
Similar methods use sodium cyanoborohydride as a mild reducing agent for reductive alkylation, allowing for selective N-alkylation on the pyrido ring.
Alternative Routes via Nitromalonaldehyde and Triaminopyrimidine
An alternative synthetic route involves:
Reaction of 2,4,6-triaminopyrimidine with sodium nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine intermediates.
Reduction of the nitro group to an amino group using Raney Nickel in DMF.
Reductive amination with aldehydes to introduce aromatic substituents, followed by N-methylation with formaldehyde and sodium cyanoborohydride.
This route is useful for preparing various substituted pyrido[2,3-d]pyrimidine derivatives, which can be adapted to introduce the 2-aminoethyl group.
Summary Table of Key Synthetic Steps
Research Findings and Optimization Notes
The use of Raney Nickel as a catalyst in reductive amination and nitro group reduction steps is common and effective for these pyrido[2,3-d]pyrimidine derivatives.
The Vilsmeier reagent-mediated cyclization is a reliable method for constructing the fused pyrido ring from uracil derivatives, with good overall yields and scalability.
Alkylation steps require careful control of bases and reaction conditions to avoid over-alkylation or side reactions. Potassium tert-butoxide and sodium hydride have been used successfully.
The presence of water during the cyclization with cyanoacetamide can lead to hydrolysis side products, so reaction conditions must be carefully controlled.
Q & A
Q. What are the optimized synthetic routes for preparing 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives?
Methodological Answer: The compound is synthesized via multi-step alkylation and cyclization. Key steps include:
- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in DMF or dichloromethane using triethylamine as a base, yielding 40–53% products (e.g., Compound 18c) .
- Cyclization : Employing Vilsmeier formylation (DMF/POCl₃) to introduce formyl groups, followed by condensation with amines or thioacetamide to form pyrido[2,3-d]pyrimidine cores .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) yield white solids. Confirm purity via TLC and LCMS .
Table 1 : Representative Synthesis Conditions and Yields
| Derivative | Reactants | Solvent | Catalyst | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Compound 18c | 17a + ethyl iodide | DMF | K₂CO₃ | 40 | |
| Compound 6 | 2 + chloroacetamide | DMF | K₂CO₃ | 78 |
Q. Which spectroscopic techniques are most reliable for characterizing these derivatives?
Methodological Answer: Structural confirmation requires:
- 1H/13C NMR : Key signals include NH protons (δ 9.68–10.41 ppm) and methylene groups (δ 4.78–5.21 ppm) . Aromatic protons in pyrido[2,3-d]pyrimidine cores appear at δ 7.57–7.62 ppm .
- LCMS : Molecular ion peaks (e.g., [M+H]+ 196.2 for Compound 18c) confirm molecular weight .
- X-ray diffraction : Resolves dihedral angles (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do substituents at the 1-, 3-, and 6-positions influence biological activity?
Methodological Answer: Structure-activity relationships (SAR) are determined via systematic substitutions:
- 1-Position : Cyclopropyl or ethyl groups enhance eEF-2K inhibition (IC₅₀ < 1 µM for Compound 6) . Benzyl groups at position 1 reduce antimicrobial activity compared to hydrogen .
- 6-Position : Thiazole or aryl groups (e.g., 4-methylbenzyl) improve antimicrobial activity (MIC 8 µg/mL against S. aureus) .
- 3-Position : Ethyl or propyl chains optimize solubility without compromising activity .
Table 2 : Substituent Effects on Biological Activity
| Derivative | 1-Position | 6-Position | Activity (IC₅₀/MIC) | Ref. |
|---|---|---|---|---|
| Compound 6 | Cyclopropyl | Thiazole | MIC = 8 µg/mL (S. aureus) | |
| Compound 18c | Cyclopropyl | Ethyl | IC₅₀ = 0.8 µM (eEF-2K) |
Q. How can X-ray crystallography resolve contradictions in proposed molecular geometries?
Methodological Answer: X-ray analysis (e.g., SHELX-refined structures) clarifies:
- Dihedral Angles : Near-orthogonal orientations (88.2°) between pyrido[2,3-d]pyrimidine and substituent rings, explaining steric effects on binding .
- Intermolecular Interactions : Edge-to-face π-π stacking (3.065–3.102 Å) and C-H⋯O hydrogen bonds stabilize crystal packing .
- Validation : Discrepancies between NMR-predicted and crystallographic structures are resolved by refining torsion angles in SHELXL .
Q. What computational strategies predict electronic properties and reactivity?
Methodological Answer: Density functional theory (DFT) at B3LYP/6-311+G(d,p) level:
- HOMO-LUMO Gaps : ΔE = 3.91–4.10 eV for hydroxybenzoyl derivatives, correlating with charge-transfer efficiency .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(N-H)) stabilizing thiazole substituents .
- Molecular Electrostatic Potential (MEP) : Predicts nucleophilic sites at carbonyl oxygens and electrophilic regions at aminoethyl groups .
Q. How should researchers address conflicting biological data across studies?
Methodological Answer: Contradictions arise from assay variability or substituent effects. Mitigation strategies include:
- Dose-Response Curves : Compare IC₅₀ values (e.g., eEF-2K inhibition vs. cytotoxicity) .
- Structural Analog Screening : Test derivatives with incremental modifications (e.g., Compound 18c vs. 18d) to isolate active moieties .
- Multi-Omics Integration : Pair RNA-seq data (for target pathways) with molecular docking to validate binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
